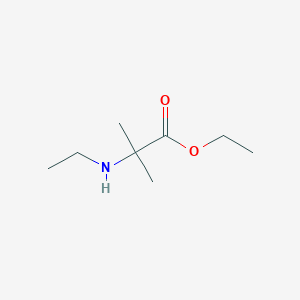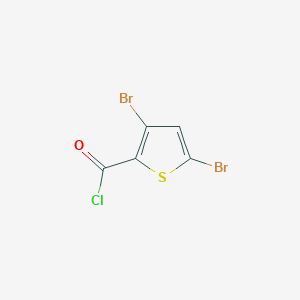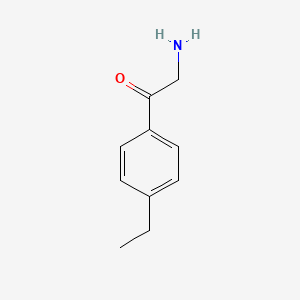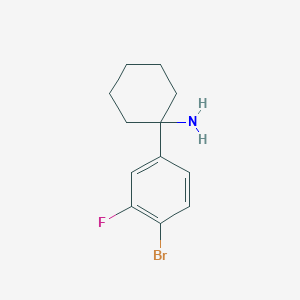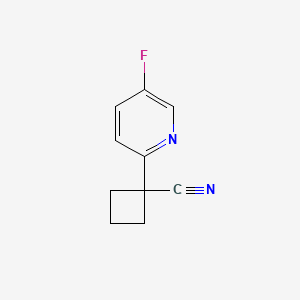
1-(5-Fluoropyridin-2-yl)cyclobutane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Fluoropyridin-2-yl)cyclobutane-1-carbonitrile is an organic compound that features a cyclobutane ring substituted with a fluoropyridinyl group and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoropyridin-2-yl)cyclobutane-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Fluoropyridin-2-yl)cyclobutane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group.
Substitution: The fluorine atom on the pyridine ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
1-(5-Fluoropyridin-2-yl)cyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(5-Fluoropyridin-2-yl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The fluoropyridinyl group can engage in hydrogen bonding and π-π interactions, while the nitrile group can act as an electrophile. These interactions can influence various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Fluoropyridin-2-yl)cyclobutane-1-carbonitrile: Similar structure but with the fluorine atom in a different position.
1-(5-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile: Similar structure but with a cyclopropane ring instead of a cyclobutane ring.
Uniqueness
1-(5-Fluoropyridin-2-yl)cyclobutane-1-carbonitrile is unique due to the specific positioning of the fluorine atom and the presence of the cyclobutane ring.
Propiedades
Fórmula molecular |
C10H9FN2 |
|---|---|
Peso molecular |
176.19 g/mol |
Nombre IUPAC |
1-(5-fluoropyridin-2-yl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C10H9FN2/c11-8-2-3-9(13-6-8)10(7-12)4-1-5-10/h2-3,6H,1,4-5H2 |
Clave InChI |
SNBOUYXTTHJDQB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(C#N)C2=NC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2-chlorophenyl)methyl]-2-phenylquinazolin-4-amine](/img/structure/B13578037.png)
amino}propanoic acid](/img/structure/B13578042.png)
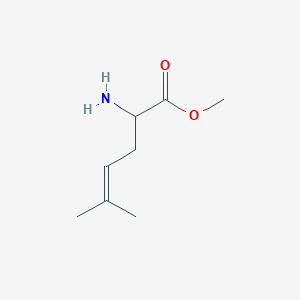
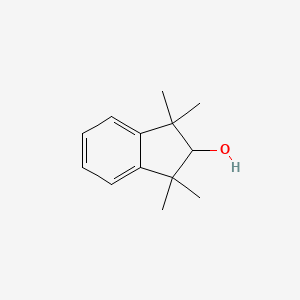
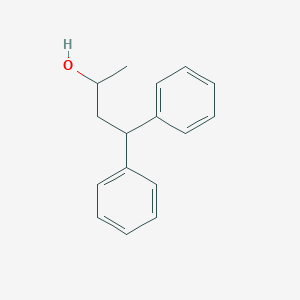

![7-Oxaspiro[4.5]decan-2-one](/img/structure/B13578085.png)
